REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[Zn](CC)CC.[CH3:15][C:16]1[C:21]([N+:22]([O-:24])=[O:23])=[C:20]([CH3:25])[CH:19]=[CH:18][C:17]=1I>CN1C(=O)N(C)CCC1.C1COCC1.Cl[Cu]>[CH3:25][C:20]1[C:21]([N+:22]([O-:24])=[O:23])=[C:16]([CH3:15])[CH:17]=[CH:18][C:19]=1[CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6]
|
Name
|
MnBr2
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCN(C1=O)C
|
Name
|
Cl2Pd(dppf)
|
Quantity
|
0.925 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.93 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1[N+](=O)[O-])C)I
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.85 g
|
Type
|
reactant
|
Smiles
|
BrCCCC(=O)OCC
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
[Zn](CC)CC
|
Name
|
CuCl
|
Quantity
|
85 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 4 h at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three-necked flask equipped with a thermometer, a gas inlet, and a magnetic stirring bar
|
Type
|
TEMPERATURE
|
Details
|
After cooling to −30° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 25° C. for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
was then stirred at 65° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
quenched with an aqueous 2N HCl solution (100 ml)
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted with CH2Cl2 three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by Biotage (hexane/EtOAc, 0-30%, 40 min)
|
Duration
|
40 min
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1[N+](=O)[O-])C)CCCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |